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molecular formula C11H18N4O2 B8473350 Tert-butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B8473350
M. Wt: 238.29 g/mol
InChI Key: WDVNJMUEFDQTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889702B2

Procedure details

The process is performed according to the procedure described in Example 6 (step 6.4.). Starting with 0.638 g (2.68 mmol) of tert-butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate, obtained in step 11.5., in 11 mL of ethanol, 0.276 g (1.34 mmol) of Lindlar catalyst (PdCaCO3) is added. After purification on a column of silica gel, eluting with a 98/2/0.2 mixture of dichloromethane, methanol and 28% aqueous ammonia, 0.330 g of pure product is obtained in the form of a white powder.
Quantity
0.638 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Lindlar catalyst
Quantity
0.276 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:17][C:6]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]2)[CH2:5]1)=[N+]=[N-]>C(O)C.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[NH2:1][CH:4]1[CH2:5][C:6]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:7]2)[CH2:17]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.638 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Step Two
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O
Name
Lindlar catalyst
Quantity
0.276 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 11.5
CUSTOM
Type
CUSTOM
Details
After purification on a column of silica gel
WASH
Type
WASH
Details
eluting with a 98/2/0.2 mixture of dichloromethane, methanol and 28% aqueous ammonia

Outcomes

Product
Name
Type
product
Smiles
NC1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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